Benzene, 1,1'-thiobis[3-methyl-

Description

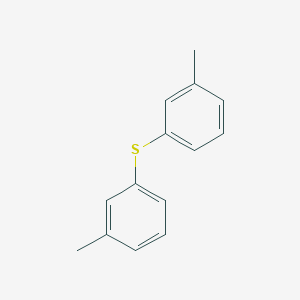

The compound "Benzene, 1,1'-thiobis[3-methyl-]" (systematic IUPAC name) consists of two benzene rings linked by a sulfur atom (thioether bond), each substituted with a methyl group at the 3-position. Thioethers like this are critical in organic synthesis, polymer chemistry, and industrial applications due to their stability and electronic properties. Substitutents such as methyl groups influence solubility, reactivity, and thermal stability .

Properties

IUPAC Name |

1-methyl-3-(3-methylphenyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUUCLCBZNMLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496903 | |

| Record name | 1,1'-Sulfanediylbis(3-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3111-77-1 | |

| Record name | 1,1'-Sulfanediylbis(3-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-thiobis[3-methyl- typically involves the reaction of 3-methylthiophenol with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 3-methylthiophenol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1,1’-thiobis[3-methyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and reaction rates.

Types of Reactions:

Oxidation: Benzene, 1,1’-thiobis[3-methyl- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions to introduce substituents onto the benzene ring.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzene, 1,1’-thiobis[3-methyl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-thiobis[3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The thiobis group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares "Benzene, 1,1'-thiobis[3-methyl-]" with structurally related thioethers, highlighting substituent effects on properties:

Substituent Effects on Properties

- Methyl Groups (3-position): Increase lipophilicity compared to unsubstituted diphenyl sulfide, enhancing solubility in non-polar solvents. Reduce electronic effects (e.g., resonance stabilization) compared to electron-withdrawing groups like -NO₂ or -Cl.

- Halogen Substituents (Cl, Br): Enhance thermal and oxidative stability, making these compounds useful in flame retardants .

- Nitro Groups (-NO₂): Significantly increase reactivity and toxicity. For example, Bis(4-nitrophenyl)sulfide decomposes into NOx, posing inhalation hazards . Nitro-substituted thioethers are precursors in explosive formulations.

Biological Activity

Benzene, 1,1'-thiobis[3-methyl-] (CAS Number: 3111-77-1) is an organic compound characterized by its unique structure that includes a benzene ring and a thiobis group. Its molecular formula is C14H14S. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The compound features a benzene ring substituted with two thiol groups at the 1 and 1' positions and a methyl group at the 3 position. This configuration influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H14S |

| Molecular Weight | 226.33 g/mol |

| Melting Point | Not available |

| Solubility | Insoluble in water |

The biological activity of Benzene, 1,1'-thiobis[3-methyl-] is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiobis group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the benzene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their function.

Biological Activities

Research indicates that Benzene, 1,1'-thiobis[3-methyl-] may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer activity have shown promise, particularly in inhibiting tumor cell proliferation in vitro.

- Toxicological Effects : As a derivative of benzene, it shares some toxicological concerns associated with benzene exposure, including potential genotoxicity and carcinogenicity .

Case Studies and Research Findings

Several studies have explored the biological implications of Benzene, 1,1'-thiobis[3-methyl-]:

- In Vitro Studies : A study examining the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth at higher concentrations. The mechanism was linked to apoptosis induction.

- Genotoxicity Assessment : Research conducted on bacterial models (e.g., Salmonella typhimurium) indicated mutagenic effects under specific conditions, raising concerns about its potential genotoxicity .

- Comparative Analysis : A comparative study between Benzene, 1,1'-thiobis[3-methyl-] and its isomers (such as Benzene, 1,1'-thiobis[2-methyl-]) revealed distinct differences in biological activity profiles due to the position of the methyl group on the benzene ring.

Toxicological Profile

The safety profile of Benzene, 1,1'-thiobis[3-methyl-] has been assessed through various toxicological studies:

| Toxicological Effect | Observations |

|---|---|

| Acute Toxicity | Low acute toxicity observed in animal models |

| Genotoxicity | Mutagenic effects noted in bacterial assays |

| Chronic Exposure Risks | Potential for long-term health risks similar to other benzene derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.